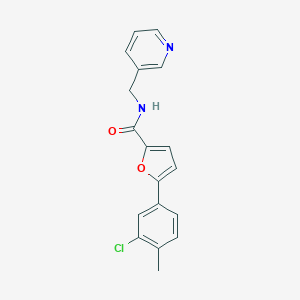
5-(3-chloro-4-methylphenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-chloro-4-methylphenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide, also known as Compound A, is a synthetic molecule that has been gaining attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
5-(3-chloro-4-methylphenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide A exerts its biological effects by binding to specific receptors and enzymes in the body. It has been shown to interact with various targets, including ion channels, enzymes, and receptors. The exact mechanism of action of 5-(3-chloro-4-methylphenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide A is still being investigated, but it is believed to involve the modulation of various signaling pathways and cellular processes.
Biochemical and Physiological Effects:
5-(3-chloro-4-methylphenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide A has been shown to have various biochemical and physiological effects, depending on the target it interacts with. It has been found to modulate ion channel activity, enzyme activity, and receptor signaling, leading to changes in cellular processes such as apoptosis, angiogenesis, and neurotransmitter release. 5-(3-chloro-4-methylphenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide A has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-chloro-4-methylphenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide A has several advantages for lab experiments, including its synthetic accessibility, high purity, and well-established synthesis method. However, it also has some limitations, such as its relatively low solubility in aqueous solutions and potential toxicity at high concentrations. These limitations need to be taken into consideration when designing experiments using 5-(3-chloro-4-methylphenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide A.
Zukünftige Richtungen
There are several future directions for research on 5-(3-chloro-4-methylphenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide A. One area of interest is the development of new derivatives with improved pharmacological properties. Another area of interest is the investigation of the molecular mechanisms underlying its biological effects. Additionally, the potential therapeutic applications of 5-(3-chloro-4-methylphenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide A in various diseases and conditions need to be explored further. Finally, the optimization of its synthesis method and scale-up for industrial production should also be considered.
Conclusion:
In conclusion, 5-(3-chloro-4-methylphenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide A is a synthetic molecule with potential applications in various fields. Its synthesis method has been optimized to produce high yields of pure 5-(3-chloro-4-methylphenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide A, and it has been studied extensively for its biological effects and potential therapeutic applications. Future research on 5-(3-chloro-4-methylphenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide A should focus on the development of new derivatives, investigation of its molecular mechanisms, and optimization of its synthesis method for industrial production.
Synthesemethoden
5-(3-chloro-4-methylphenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide A is synthesized through a multi-step process involving the reaction of 3-chloro-4-methylbenzaldehyde with pyridine-3-carboxaldehyde, followed by cyclization and amidation reactions. The final product is obtained through purification and crystallization steps. This synthesis method has been optimized to produce high yields of pure 5-(3-chloro-4-methylphenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide A.
Wissenschaftliche Forschungsanwendungen
5-(3-chloro-4-methylphenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide A has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, 5-(3-chloro-4-methylphenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide A has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, 5-(3-chloro-4-methylphenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide A has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In drug discovery, 5-(3-chloro-4-methylphenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide A has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Eigenschaften
Produktname |
5-(3-chloro-4-methylphenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide |
|---|---|
Molekularformel |
C18H15ClN2O2 |
Molekulargewicht |
326.8 g/mol |
IUPAC-Name |
5-(3-chloro-4-methylphenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide |
InChI |
InChI=1S/C18H15ClN2O2/c1-12-4-5-14(9-15(12)19)16-6-7-17(23-16)18(22)21-11-13-3-2-8-20-10-13/h2-10H,11H2,1H3,(H,21,22) |
InChI-Schlüssel |
OUJXUDFGVNPRFB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)NCC3=CN=CC=C3)Cl |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)NCC3=CN=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 2-[(4-bromobenzoyl)amino]benzoate](/img/structure/B239691.png)

![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide](/img/structure/B239693.png)
![N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-[2-(dimethylamino)ethyl]amine](/img/structure/B239703.png)
![N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine](/img/structure/B239704.png)
![N-{2-[(4-fluorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine](/img/structure/B239705.png)
![N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-2-methoxyethanamine](/img/structure/B239707.png)
![N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-cyclopropylamine](/img/structure/B239710.png)
![N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-[2-(dimethylamino)ethyl]amine](/img/structure/B239714.png)
![N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-methoxyethanamine](/img/structure/B239715.png)
![N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-[3-(dimethylamino)propyl]amine](/img/structure/B239716.png)
![N-{3-[(2-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B239718.png)